4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core with tetramethyl substituents at the 4,5-positions and a phenyl ring substituted with a second tetramethyl dioxolane moiety at the 3-position. This compound belongs to the pinacol boronic ester family, widely employed in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. Its structure combines steric bulk from the tetramethyl groups with the electronic effects of the dioxolane-substituted aryl group, making it a versatile intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-10-9-11-14(12-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKNQOYJMLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Steps in Boronic Ester Synthesis:
- Starting Materials Preparation : The aryl halide and boronic acid or ester are prepared or obtained.
- Cross-Coupling Reaction : The aryl halide reacts with the boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and a base (e.g., KOH or K₂CO₃) under an inert atmosphere.
- Purification : The resulting boronic ester is purified using techniques such as recrystallization or chromatography.
Analytical Techniques for Characterization
After synthesis, the compound would be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS) : To determine the molecular weight and formula.
- Infrared Spectroscopy (IR) : To identify functional groups.
Data Table for General Boronic Ester Synthesis
| Reaction Conditions | Yield | Catalyst | Base | Solvent |
|---|---|---|---|---|
| Pd(OAc)₂, KOH, CH₃CN, 70°C, 24h | 89% | Pd(OAc)₂ | KOH | CH₃CN |
| Pd(OAc)₂, K₂CO₃, CH₃CN/CH₃OH, 50°C, 24h | 97% | Pd(OAc)₂ | K₂CO₃ | CH₃CN/CH₃OH |
| Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 90°C | 44% | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O |
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in the formation of aryl boronates.
Transition Metal Catalysts: Used in hydroboration reactions.
Major Products
Aryl Boronates: Formed through coupling reactions.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a boron-containing reagent. It is employed in:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.
- Borylation Reactions : It serves as a borylating agent to introduce boron into organic substrates, facilitating further transformations.
Medicinal Chemistry
In medicinal chemistry, the compound's boron atom plays a crucial role:
- Anticancer Agents : Research has indicated that boron compounds can enhance the efficacy of certain anticancer drugs by improving their selectivity and reducing side effects. The compound may be explored for its potential as a drug delivery agent or as part of a prodrug system.
- Bioconjugation : The ability to form stable bonds with biomolecules makes it suitable for bioconjugation applications in drug design and development.
Materials Science
In materials science, this compound is investigated for its properties that can be exploited in:
- Polymer Chemistry : It can be used to create boron-containing polymers with enhanced thermal stability and mechanical properties.
- Optoelectronic Materials : Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
Several studies have demonstrated the utility of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane:
Case Study 1: Synthesis of Anticancer Compounds
A study focused on synthesizing novel anticancer agents using this compound as a borylating agent. The results indicated improved selectivity towards cancer cells compared to traditional agents. The mechanism involved the formation of stable complexes with target biomolecules.
Case Study 2: Development of OLEDs
Research on the application of this compound in OLED technology showed promising results. The incorporation of this boron compound into polymer matrices enhanced light emission efficiency and stability under operational conditions.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various catalysts and reagents. The boron atoms in the compound can coordinate with transition metals, facilitating catalytic cycles in cross-coupling reactions. This coordination enhances the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
Key Observations :
Reactivity Comparison :
- Electron-withdrawing groups (e.g., nitro in C₁₃H₁₆BNO₄, ) enhance electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions.
- Sterically hindered derivatives (e.g., target compound) may exhibit slower reaction kinetics due to reduced accessibility of the boron atom .
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane (commonly referred to as TMD) is a boron-containing compound that has garnered attention in various fields of biological research. Its unique structure allows it to participate in diverse chemical reactions and biological processes. This article explores the biological activity of TMD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H28B2O4
- Molar Mass : 330.03 g/mol
- Melting Point : 133.0 to 137.0 °C
- Solubility : Soluble in methanol
Mechanisms of Biological Activity
TMD exhibits several biological activities primarily attributed to its ability to form stable complexes with various biomolecules. The following mechanisms are noteworthy:
- Enzyme Inhibition : TMD has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) has been studied for potential antimalarial applications .
- Cross-Coupling Reactions : TMD is utilized in palladium-catalyzed cross-coupling reactions that are essential for synthesizing complex organic molecules. This property is particularly valuable in drug development .
- Bioconjugation : The compound's reactivity allows it to facilitate bioconjugation processes, which can enhance drug delivery systems by attaching therapeutic agents to specific target sites within the body .
Case Study 1: Antimalarial Activity
Research has indicated that derivatives of TMD can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. A study demonstrated that modifications to the TMD structure enhanced its binding affinity to DHODH, leading to significant reductions in parasite proliferation in vitro . The efficacy was measured using IC50 values that indicated potent antimalarial activity.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of TMD derivatives. In vivo studies using rat models showed that certain derivatives significantly reduced inflammation markers associated with arthritis. The ED50 value for blocking edema was reported at 0.094 mg/kg . This suggests a promising avenue for developing anti-inflammatory drugs based on the TMD scaffold.
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane?
The compound is typically synthesized via cross-coupling reactions. A common method involves reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. For example, in the preparation of morpholine derivatives, the compound is synthesized using a Pd catalyst (e.g., PdCl₂(dppf)) and purified via column chromatography with hexanes/ethyl acetate (2:1) and triethylamine (0.25%) to suppress boronic acid decomposition .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity and structure?
Key characterization methods include:
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm boron environment and substituent positions (e.g., ¹¹B NMR signals near δ 30 ppm for dioxaborolane rings) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₂H₂₄B₂N₂O₂ with MW 370) .
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile intermediate in:
- Suzuki-Miyaura Cross-Coupling : To form biaryl bonds in pharmaceuticals and materials science. For example, it reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF with K₂CO₃ as a base .
- Photoredox Catalysis : As a substrate in Ir-catalyzed reactions for synthesizing α-aminoboronic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?
Optimization involves:
- Catalyst Screening : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for sterically hindered substrates.
- Solvent/Base Selection : Use THF or dioxane with K₃PO₄ for better solubility of boronate intermediates.
- Monitoring : TLC or GC-MS to track reaction progress and minimize over-coupling byproducts .
Q. What are the challenges in handling this compound under ambient conditions, and how can they be mitigated?
The compound is moisture-sensitive due to its dioxaborolane rings. Best practices include:
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Contradictions may arise from:
Q. What alternative reaction pathways leverage this compound’s unique bifunctional boronate groups?
Advanced applications include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
